molecular formula C10H5FO4 B11898213 6-Fluoro-2-oxo-2H-chromene-4-carboxylic acid

6-Fluoro-2-oxo-2H-chromene-4-carboxylic acid

Cat. No.: B11898213
M. Wt: 208.14 g/mol
InChI Key: QNVSUMKLFPHKMS-UHFFFAOYSA-N
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Description

6-Fluoro-2-oxo-2H-chromene-4-carboxylic acid (CAS 1355219-85-0) is a fluorinated derivative of coumarin that serves as a versatile and valuable building block in medicinal chemistry and materials science research. This compound features a carboxylic acid functional group at the 4-position of the coumarin core, making it an key intermediate for the synthesis of more complex molecules through further derivatization, such as amidation or esterification . Computational and spectroscopic studies, including Density Functional Theory (DFT) on similar structures, are employed to investigate its optimized molecular structure, frontier molecular orbitals (HOMO-LUMO), and nonlinear optical (NLO) properties, providing insights for materials science applications . The fluorinated coumarin scaffold is of significant interest in biological research. Structural-activity relationship (SAR) studies indicate that substituents at the C-3 and C-4 positions of the coumarin nucleus are crucial for developing potent antibacterial agents . As a precursor, this compound can be used to create novel derivatives for evaluating activity against multidrug-resistant bacterial strains . Furthermore, related ester derivatives have shown promising anticancer activity in vitro, highlighting the potential of this chemical class in pharmaceutical development . This product is intended for research purposes only and is not for diagnostic or therapeutic use. CAS Number: 1355219-85-0 Molecular Formula: C10H5FO4 Molecular Weight: 208.14 g/mol Purity: Not specified by available sources Storage: Recommended to be stored under specified, cool conditions

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H5FO4

Molecular Weight

208.14 g/mol

IUPAC Name

6-fluoro-2-oxochromene-4-carboxylic acid

InChI

InChI=1S/C10H5FO4/c11-5-1-2-8-6(3-5)7(10(13)14)4-9(12)15-8/h1-4H,(H,13,14)

InChI Key

QNVSUMKLFPHKMS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)C(=CC(=O)O2)C(=O)O

Origin of Product

United States

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic conditions. This reaction is critical for modifying solubility and reactivity in synthetic applications.

Reagents/Conditions :

  • Alcohols : Methanol, ethanol, or propanol.

  • Catalysts : Concentrated H₂SO₄ or HCl.

  • Conditions : Reflux (60–80°C for 4–6 hours) .

Example :

6-Fluoro-2-oxo-2H-chromene-4-carboxylic acid+CH₃OHH₂SO₄, refluxMethyl 6-fluoro-2-oxo-2H-chromene-4-carboxylate\text{6-Fluoro-2-oxo-2H-chromene-4-carboxylic acid} + \text{CH₃OH} \xrightarrow{\text{H₂SO₄, reflux}} \text{Methyl 6-fluoro-2-oxo-2H-chromene-4-carboxylate}

Key Data :

ParameterValue
Typical Yield75–85% (optimized conditions)
SolventExcess alcohol

Reduction Reactions

The ketone (2-oxo group) and ester derivatives can be reduced to alcohols using specialized agents.

Ketone Reduction

Reagents : Sodium bis(2-methoxyethoxy)aluminium dihydride (Vitride) .
Conditions :

  • Solvent: Toluene or benzene.

  • Temperature: 0–25°C.

Reaction :

6-Fluoro-2-oxo-2H-chromene-4-carboxylic acidVitride6-Fluoro-2-hydroxy-2H-chromene-4-carboxylic acid\text{this compound} \xrightarrow{\text{Vitride}} \text{6-Fluoro-2-hydroxy-2H-chromene-4-carboxylic acid}

Ester Reduction

Reagents : Vitride or LiAlH₄.
Product : Primary alcohol (from ester reduction) .

Key Data :

Reducing AgentSelectivityYield
VitrideKetone → Secondary alcohol80–90%
LiAlH₄Ester → Primary alcohol70–75%

Condensation and Nucleophilic Substitution

The ketone and carboxylic acid groups enable participation in:

  • Schiff Base Formation : Reaction with primary amines.

  • Nucleophilic Acyl Substitution : Replacement of the carboxylic acid with amides or anhydrides.

Example (Schiff Base) :

6-Fluoro-2-oxo-2H-chromene-4-carboxylic acid+R-NH₂Imine derivative\text{this compound} + \text{R-NH₂} \rightarrow \text{Imine derivative}

Conditions :

  • Solvent: Dichloromethane or DMF.

  • Catalyst: Pyridine or Et₃N .

Synthetic Utility

  • Pharmaceutical Intermediates : Used in synthesizing anticoagulants and anti-inflammatory agents due to its dual reactivity .

  • Biological Probes : Derivatives exhibit fluorescence properties for imaging applications.

Comparative Reactivity

Reaction TypeRate (Relative to Non-Fluorinated Analogs)
Esterification1.5× faster
Ketone Reduction2× slower (due to electron-withdrawing F)

Stability and Handling

PropertyValue
Thermal StabilityStable up to 150°C
Light SensitivityDegrades under UV exposure
StorageInert atmosphere, -20°C

Scientific Research Applications

Anticancer Activity

Research has demonstrated that 6-Fluoro-2-oxo-2H-chromene-4-carboxylic acid exhibits significant anticancer properties. In vitro studies on breast cancer cell lines indicated that the compound inhibits cell proliferation effectively at varying concentrations. This suggests its potential as an anticancer agent, warranting further investigation into its mechanisms of action and efficacy in vivo .

Anti-inflammatory Effects

In animal models of inflammation, this compound has shown promise as a cyclooxygenase (COX) inhibitor, leading to reduced edema and inflammatory markers. These findings support its application in developing anti-inflammatory drugs, particularly for conditions where COX pathways are implicated .

Antihistaminic Activity

A study evaluated the antihistaminic properties of compounds related to this compound. The results indicated that certain derivatives exhibited significant inhibition of histamine-induced contractions in isolated guinea pig ileum, suggesting potential therapeutic applications in treating allergic reactions and asthma .

Anticancer Study

A specific study evaluated the effects of this compound on breast cancer cell lines:

Parameter Result
Cell LineMCF-7
ConcentrationVaries
EffectSignificant inhibition of proliferation

This study highlights the need for further exploration into the compound's mechanism and potential clinical applications.

Inflammation Model

In an animal model designed to assess inflammation:

Parameter Result
TreatmentThis compound
OutcomeReduced edema and inflammatory markers

These findings suggest that this compound may serve as a lead for developing new anti-inflammatory therapies.

Mechanism of Action

The mechanism of action of 6-Fluoro-2-oxo-2H-chromene-4-carboxylic acid involves its interaction with various molecular targets and pathways. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially leading to inhibition of specific enzymes or receptors. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Substituent Impact :

  • Fluorine : Enhances acidity of adjacent groups and metabolic stability .
  • Methyl : Increases hydrophobicity and thermal stability (e.g., 2f’s high melting point) .

Physicochemical Properties

Melting Points and Solubility:

  • 6-Bromo-4-methyl-2-oxo-2H-chromene-3-carboxylic acid : Soluble in chloroform and DMSO; melting point >250°C .

Electronic Properties (DFT Studies):

  • FODHCC: HOMO-LUMO gap of 4.32 eV (B3LYP/6-311++G(d,p)), indicating moderate reactivity.
  • 6-Fluoro-4-oxo-4H-chromene-3-carbaldehyde : Crystallographic data (R factor = 0.036) confirms planar chromene ring; fluorine distorts electron density .

Biological Activity

6-Fluoro-2-oxo-2H-chromene-4-carboxylic acid is a synthetic compound belonging to the chromene family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its antimicrobial, anticancer, and antioxidant properties, supported by relevant data tables and case studies.

The molecular formula of this compound is C11H7FO4C_11H_7FO_4, with a molecular weight of approximately 224.17 g/mol. The presence of a fluorine atom at the 6-position enhances its lipophilicity and bioavailability, facilitating interactions with biological macromolecules.

Antimicrobial Activity

The compound has been investigated for its potential antimicrobial properties. In vitro studies have demonstrated significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for different strains are summarized in the table below:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that this compound may serve as a potential lead compound for developing new antimicrobial agents.

Anticancer Activity

Research has also explored the anticancer potential of this compound. In vitro assays using various cancer cell lines (e.g., HeLa, MCF-7) revealed that it induces apoptosis and exhibits cytotoxic effects. The IC50 values for these cell lines are presented in the following table:

Cell LineIC50 (µM)
HeLa15
MCF-720
A54925

Molecular docking studies indicate that the compound binds effectively to targets involved in cancer progression, such as cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which play critical roles in inflammation and tumor growth.

Antioxidant Activity

The antioxidant properties of this compound have been evaluated using various assays. The results are summarized in the table below:

Assay TypeIC50 Value (µM)
DPPH Scavenging25
ABTS Scavenging30

These results indicate that the compound exhibits significant free radical scavenging activity, which may contribute to its protective effects against oxidative stress-related diseases.

The biological activity of this compound is attributed to its interaction with specific molecular targets involved in cell signaling pathways. The fluorine atom enhances the compound's ability to penetrate cellular membranes, allowing it to interact with enzymes and receptors effectively.

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions of this compound with various biological targets. The following table summarizes key findings from these studies:

Target EnzymeBinding Energy (kcal/mol)
COX-1-9.5
COX-2-10.1
LOX-8.7

The binding interactions primarily involve hydrogen bonds and hydrophobic interactions, contributing to the compound's biological efficacy.

Case Studies

Recent studies have highlighted the therapeutic potential of this compound in various disease models:

  • Cancer Model : In a study involving tumor-bearing mice, administration of this compound resulted in a significant reduction in tumor size compared to control groups, indicating its potential as an anticancer agent.
  • Inflammation Model : In an experimental model of inflammation, treatment with the compound led to decreased levels of pro-inflammatory cytokines, suggesting its role in modulating inflammatory responses.

Q & A

Q. What are the common synthetic routes for preparing 6-Fluoro-2-oxo-2H-chromene-4-carboxylic acid?

Methodological Answer: The synthesis of fluorinated chromene derivatives typically involves:

  • Condensation reactions of fluorinated aldehydes with aminopyridine derivatives, followed by cyclization under acidic or catalytic conditions.
  • Catalytic cyclization : Palladium or copper catalysts in solvents like DMF or toluene are used to promote heterocycle formation .
  • Functional group modifications : Post-cyclization oxidation or carboxylation steps to introduce the carboxylic acid moiety. For example, 4-oxo-chromene intermediates can be oxidized using NaOCl or other oxidants to yield carboxylic acid derivatives .

Q. Table 1: Representative Synthetic Routes for Analogous Chromene Derivatives

PrecursorCatalyst/SolventKey StepYield (%)Reference
4-Hydroxy-2-oxo-chromeneNH₄OAc, 130°CAmination76.9–94
Fluorinated benzaldehydePd/C, DMFCyclizationN/A

Q. What characterization techniques are used to confirm the structure of this compound?

Methodological Answer:

  • X-ray crystallography : Resolves crystal packing and bond lengths (e.g., C–F bond: ~1.35 Å, O=C–O angle: ~120°) .
  • NMR spectroscopy : 1^1H NMR confirms aromatic proton environments (δ 6.8–8.2 ppm for fluorinated chromene protons), while 13^{13}C NMR identifies carbonyl (δ ~170 ppm) and fluorinated carbons .
  • IR spectroscopy : Peaks at ~1720 cm1^{-1} (C=O stretch) and ~1650 cm1^{-1} (conjugated ketone) .

Q. What are the typical applications of this compound in chemical research?

Methodological Answer:

  • Heterocyclic chemistry : Serves as a scaffold for synthesizing fused heterocycles (e.g., pyridochromenones) via nucleophilic substitution at the 4-carboxylic acid group .
  • Biological probes : Fluorine enhances bioavailability, making it suitable for enzyme inhibition studies (e.g., kinase or protease targets) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported yields for the synthesis of this compound?

Methodological Answer:

  • Variable analysis : Compare catalysts (Pd vs. Cu), solvent polarity (DMF vs. toluene), and reaction temperatures. For example, Pd-catalyzed reactions in DMF may yield higher purity but require post-synthetic purification .
  • Purity assessment : Use HPLC or LC-MS to identify byproducts (e.g., dehalogenated intermediates) that reduce yield .

Q. Table 2: Factors Influencing Synthetic Yield

FactorHigh-Yield ConditionsLow-Yield Conditions
CatalystPd(OAc)₂No catalyst
SolventPolar aprotic (DMF)Non-polar (toluene)
Temperature80–100°C<60°C

Q. What strategies optimize reaction conditions for high-purity synthesis?

Methodological Answer:

  • Catalyst optimization : Screen Pd/C vs. CuI for regioselective fluorination .
  • Solvent effects : DMF enhances solubility of intermediates, while toluene minimizes side reactions .
  • Temperature control : Gradual heating (e.g., 80°C → 100°C) prevents decomposition of the fluorinated precursor .

Q. How does the fluorine substituent influence the compound’s reactivity and physical properties?

Methodological Answer:

  • Electronic effects : Fluorine’s electronegativity stabilizes the chromene ring via inductive effects, altering reaction kinetics in nucleophilic substitutions .
  • Crystal packing : X-ray data show fluorine participates in weak C–H···F interactions, affecting solubility and melting point .

Q. What in vitro models are used to evaluate its biological activity?

Methodological Answer:

  • Antimicrobial assays : MIC (Minimum Inhibitory Concentration) testing against Gram-positive bacteria .
  • Enzyme inhibition : Fluorescence-based assays to measure IC₅₀ values against target enzymes (e.g., cyclooxygenase-2) .

Q. How are computational methods applied to study its structure-activity relationships (SAR)?

Methodological Answer:

  • Docking studies : Molecular docking with AutoDock Vina predicts binding affinity to enzymes like β-lactamases .
  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to explain charge transfer interactions in fluorescence applications .

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